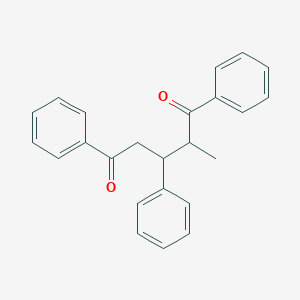

2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Description

BenchChem offers high-quality 2-Methyl-1,3,5-triphenyl-1,5-pentanedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1,3,5-triphenyl-1,5-pentanedione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10226-00-3 |

|---|---|

Molecular Formula |

C24H22O2 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

2-methyl-1,3,5-triphenylpentane-1,5-dione |

InChI |

InChI=1S/C24H22O2/c1-18(24(26)21-15-9-4-10-16-21)22(19-11-5-2-6-12-19)17-23(25)20-13-7-3-8-14-20/h2-16,18,22H,17H2,1H3 |

InChI Key |

XCVBREXJNRYOBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Stereochemistry and Diastereomers of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Executive Summary

This technical guide details the stereochemical architecture, synthetic pathways, and analytical differentiation of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione (CAS: 10226-00-3). As a sterically crowded 1,5-diketone, this molecule serves as a critical synthon in the preparation of polysubstituted pyridines, pyrylium salts, and cyclohexenones via Robinson annulation-type cyclizations.

The presence of two adjacent stereogenic centers (

Part 1: Structural Analysis & Stereogenic Logic

Stereochemical Architecture

The molecule contains two chiral centers at positions 2 and 3. Unlike the symmetric parent compound (1,3,5-triphenyl-1,5-pentanedione), the introduction of the methyl group at

-

Structure:

-

Stereocenters:

-

: Bonded to Methyl, Benzoyl, H, and

-

: Bonded to Phenyl, Phenacyl (

-

: Bonded to Methyl, Benzoyl, H, and

Diastereomeric Definitions

In the context of open-chain carbonyl systems, we utilize the syn/anti nomenclature relative to the backbone substituents (Methyl and Phenyl) or the erythro/threo convention.

| Designation | Relative Configuration | Newman Projection Stability | Predicted |

| Anti (Threo) | Substituents on opposite sides in Fischer projection. | High (Minimizes gauche interactions between bulky Ph and Benzoyl groups). | Large (10–12 Hz) |

| Syn (Erythro) | Substituents on same side in Fischer projection. | Low (Steric crowding in lowest energy conformer). | Small (2–5 Hz) |

Stereochemical Pathway Diagram

The following diagram illustrates the origin of stereoselectivity during the Michael addition synthesis.

Figure 1: Stereodivergent pathways in the Michael addition synthesis. The anti-diastereomer is generally favored under thermodynamic conditions.

Part 2: Synthetic Protocols & Stereocontrol

The synthesis relies on the Michael Addition of propiophenone enolates to chalcone (benzylideneacetophenone).

Reagents & Materials

-

Michael Donor: Propiophenone (

) -

Michael Acceptor: Chalcone (

) -

Catalyst: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu).

-

Solvent: Absolute Ethanol (EtOH) or THF.

Protocol: Thermodynamic Synthesis (Anti-Selective)

This protocol maximizes the formation of the thermodynamically stable anti isomer.

-

Preparation: In a flame-dried 250 mL round-bottom flask, dissolve Chalcone (10 mmol, 2.08 g) and Propiophenone (10 mmol, 1.34 g) in 50 mL of absolute ethanol.

-

Initiation: Add Sodium Ethoxide (1.0 eq, 21 wt% in EtOH) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 6–12 hours. Note: Prolonged reflux allows the reversible Michael reaction to equilibrate to the more stable anti-isomer. -

Quench: Cool to

and quench with 1M HCl until pH ~4. -

Isolation: The product often precipitates as a solid. Filter and wash with cold ethanol. If oil forms, extract with

, dry over -

Purification: Recrystallize from Ethanol/Acetone (9:1) to isolate the pure anti diastereomer.

Protocol: Kinetic Synthesis (Syn-Enriched)

To access the syn isomer, low temperatures and shorter times are required to prevent equilibration.

-

Conditions: Use THF as solvent at

(Dry Ice/Acetone bath). -

Base: Use LDA (Lithium Diisopropylamide) to generate the Z-enolate of propiophenone quantitatively before adding Chalcone.

-

Quench: Quench rapidly at low temperature with Acetic Acid.

-

Purification: Flash chromatography (Silica Gel, Hexanes:EtOAc 8:1) is usually required as crystallization often fails for mixtures.

Part 3: Analytical Characterization

Differentiation of the diastereomers is achieved primarily through

NMR Diagnostic Criteria

The protons at

| Parameter | Anti-Isomer (Threo) | Syn-Isomer (Erythro) | Mechanistic Reason |

| Anisotropic shielding differences. | |||

| Coupling | 10.0 – 12.0 Hz | 2.0 – 5.0 Hz | Anti: |

| Methyl Group ( |

X-Ray Crystallography

The anti isomer typically crystallizes more readily due to better packing efficiency.

-

Space Group: Often

or -

Key Feature: Look for the torsion angle

. In the anti form, the bulky benzoyl and phenyl groups orient to minimize steric clash, often placing the

Part 4: Reactivity & Cyclization Utility

The stereochemistry of the starting 1,5-diketone dictates the stereochemistry of cyclized products.

Synthesis of Polysubstituted Pyridines

Reaction with Ammonium Acetate (

-

Mechanism: Double condensation followed by oxidation.

-

Stereochemical Loss: Aromatization destroys the

stereocenters, making the diastereomeric ratio of the starting material irrelevant for pyridine synthesis.

Robinson Annulation (Cyclohexenones)

Intramolecular aldol condensation yields cyclohexenone derivatives.

-

Reagent: NaOH/EtOH or p-TsOH (Acidic).

-

Stereochemical Retention: The relative configuration of the methyl and phenyl groups is often conserved in the resulting cyclohexenone, affecting the facial selectivity of subsequent reductions.

References

-

Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions. (Foundational text on enolate chemistry and stereoselectivity).

- García-Raso, A., et al. (2000). Michael addition of ketones to chalcones: A study of the stereochemistry. Journal of Chemical Research. (Specifics on chalcone/ketone Michael addition stereochemistry).

-

PubChem Compound Summary. (2025). 2-Methyl-1,3,5-triphenyl-1,5-pentanedione (CID 4384195).[1] National Center for Biotechnology Information.

- Katritzky, A. R., et al. (1980). Pyrylium Salts. Advances in Heterocyclic Chemistry. (Context for the utility of 1,5-diketones).

Sources

Thermodynamic Stability and Conformational Dynamics of Methyl-Substituted 1,5-Diketones

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

1,5-Diketones are highly versatile synthetic intermediates, serving as the foundational scaffolds for complex heterocycles, polyfunctional coordination compounds, and critical pharmaceutical precursors. The introduction of methyl substituents along the carbon backbone of a 1,5-diketone fundamentally alters its thermodynamic landscape. By restricting bond rotation and stabilizing specific enolate intermediates via hyperconjugation, methyl substitution dictates the molecule's conformational pre-organization and its subsequent reactivity profile. This whitepaper synthesizes current crystallographic data, thermodynamic principles, and field-proven synthetic methodologies to provide a comprehensive guide on the stability and application of methyl-substituted 1,5-diketones.

Structural Dynamics: The "Kite" Conformation and Steric Locking

The thermodynamic stability of a 1,5-diketone is inextricably linked to its three-dimensional conformation. Unlike shorter-chain dicarbonyls that suffer from severe electrostatic repulsion, the three-methylene bridge in 1,5-diketones allows the molecule to fold into thermodynamically favorable geometries.

Crystallographic and Hirshfeld surface analyses reveal that substituted 1,5-diketones frequently adopt a pre-organized "kite-like" molecular conformation [1][1]. This geometry is driven by intramolecular C–H⋯O hydrogen bonding, which minimizes the exposed hydrophobic surface area while satisfying the electrostatic demands of the two carbonyl dipoles.

The Role of Methyl Substitution:

Introducing a methyl group at the

Enolization Thermodynamics and Regioselectivity

The reactivity of 1,5-diketones is governed by their ability to undergo enolization. When exposed to a base, a methyl-substituted 1,5-diketone can form multiple enolates. The thermodynamic stability of these enolates dictates the regioselectivity of subsequent transformations.

According to Zaitsev's rule and principles of hyperconjugation, the most thermodynamically stable enolate is the one with the most highly substituted carbon-carbon double bond [3][3]. In a methyl-substituted 1,5-diketone, the base will reversibly deprotonate the

This thermodynamic funneling is the core engine of the Robinson Annulation . The 1,5-diketone undergoes an intramolecular aldol condensation where the thermodynamic enolate attacks the opposing carbonyl, forming a stable six-membered cyclohexenone ring [4][4]. The reversibility of the aldol addition ensures that any kinetically formed, highly strained four-membered rings revert to the open diketone, eventually yielding the thermodynamically superior six-membered product.

Thermodynamic vs. kinetic pathways in the enolization and cyclization of 1,5-diketones.

Quantitative Data: Stability and Reactivity Metrics

The following table summarizes the causal relationship between substitution patterns, conformational preferences, and experimental yields, providing a predictive framework for drug development synthesis.

| Substitution Pattern | Primary Conformation | Enolate Preference | Cyclization/Annulation Yield | Steric Penalty (External Nucleophiles) |

| Unsubstituted | Flexible / Linear | Statistical | Moderate (~50-60%) | Low |

| Kite-like (Pre-organized) | Thermodynamic (Highly Substituted) | High (>85%) | Moderate | |

| Sterically Hindered | Thermodynamic | Low (<25%) | High (Blocks attack) |

Data synthesized from conformational analyses and peroxidation yield studies. [2][2]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and transformation of methyl-substituted 1,5-diketones. Each step includes the mechanistic causality governing the experimental choices.

Protocol: Aqueous Green Synthesis of Anti-1,5-Diketones

Traditional syntheses of 1,5-diketones rely on volatile organic solvents. This modern, green methodology utilizes water as the solvent, which drives the equilibrium toward the anti-diastereomer due to the staggered conformation of the transition state during the Michael addition [5][5].

Step-by-Step Workflow:

-

Reagent Preparation: In a 100 mL round-bottom flask, combine the aryl methyl ketone (e.g., acetophenone, 2.0 g) and the corresponding aldehyde (1.0 equiv.). Causality: The aryl methyl ketone acts as the initial nucleophile (enolate) and later as the Michael donor.

-

Phase Transfer Catalysis: Add Aliquat 336 (0.1 equiv.). Causality: Because the organic reactants are insoluble in water, the phase-transfer catalyst is strictly required to shuttle hydroxide ions into the organic phase, initiating deprotonation.

-

Base Addition: Introduce KOH (2.0 equiv.) dissolved in H

O (10 mL) at room temperature. Causality: Aqueous KOH provides the basic environment necessary for both the initial aldol condensation (forming the intermediate chalcone) and the subsequent Michael addition. -

Reaction & Dimerization: Stir vigorously. The reaction proceeds through a highly stereoselective transition state where the polar carbonyl and enolate groups orient in opposite directions, exclusively yielding the thermodynamically stable anti-1,5-diketone [5][5].

-

Isolation: Filter the resulting precipitate, wash with water, and recrystallize. The aqueous KOH filtrate can be recycled for up to five subsequent cycles without yield degradation.

Step-by-step green synthesis workflow for highly substituted anti-1,5-diketones.

Protocol: Ozone-Free Synthesis of Bridged Ozonides

1,5-diketones can be trapped in unique thermodynamic states using hydrogen peroxide. While bis-peroxides are usually favored, the three-carbon bridge in 1,5-diketones selectively deactivates anomeric stabilizing effects, making the bridged ozonide the thermodynamic sink [2][2].

Step-by-Step Workflow:

-

Substrate Dissolution: Dissolve the methyl-substituted 1,5-diketone (0.350 g) in anhydrous CH

CN (5 mL) at 20–25 °C. -

Lewis Acid Activation: Successively add a 3.7 M ethereal solution of H

O -

Incubation: Stir the reaction mixture at 20–25 °C for 1 hour. Validation Note: If the

-substituent is excessively bulky (e.g., isobutyl), steric hindrance will block the nucleophilic attack, and yields will drop to ~23%. Methyl substitution provides the optimal balance of pre-organization without excessive steric blocking. -

Workup: Quench the reaction with aqueous sodium bicarbonate, extract with ethyl acetate, and purify via flash chromatography to isolate the stable bridged ozonide.

References

-

A small library of C–H⋯O hydrogen bonds based on supramolecular architectures of 1,5-diketone malonates in the solid state Arab Journal of Chemistry [Link][1]

-

Ozone-Free Synthesis of Ozonides: Assembling Bicyclic Structures from 1,5-Diketones and Hydrogen Peroxide The Journal of Organic Chemistry - ACS Publications [Link][2]

-

A green synthesis of highly substituted 1,5-diketones RSC Advances - RSC Publishing[Link][5]

Sources

- 1. A small library of C–H⋯O hydrogen bonds based on supramolecular architectures of 1,5-diketone malonates in the solid state - Arabian Journal of Chemistry [arabjchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. batch.libretexts.org [batch.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. A green synthesis of highly substituted 1,5-diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Crystal Structure Analysis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Here is an in-depth technical guide on the crystal structure analysis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione. This guide is structured for researchers and application scientists, focusing on the practical execution of X-ray diffraction (XRD) studies and the interpretation of stereochemical data.

Executive Summary

2-Methyl-1,3,5-triphenyl-1,5-pentanedione (CAS: 10226-00-3) represents a critical class of 1,5-diketones often synthesized via Michael addition. Unlike its symmetric parent (1,3,5-triphenyl-1,5-pentanedione), the introduction of a methyl group at the C2 position breaks molecular symmetry and introduces a second chiral center. This structural modification creates significant crystallographic challenges, specifically in distinguishing between diastereomeric pairs (syn/anti relationships) and resolving potential disorder in the phenyl ring orientations.

This guide details the protocol for the structural elucidation of this compound, moving from single-crystal growth optimization to advanced refinement strategies in X-ray diffraction.

Structural Context & Stereochemical Challenges

Before initiating diffraction experiments, one must understand the topological expectations. The molecule possesses two primary chiral centers:

-

C2: Alpha to the first carbonyl, bearing the methyl group.

-

C3: The central carbon bearing the central phenyl ring.

This connectivity (

Critical Analytical Objectives

-

Diastereomer Identification: Determine if the crystallized product is the syn or anti diastereomer relative to the C2-C3 bond.

-

Conformation Analysis: Quantify the torsion angles of the pentane backbone to predict reactivity (e.g., cyclization potential to cyclohexenones).

-

Intermolecular Packing: Map the

stacking interactions and

Experimental Protocol: Crystallization & Data Collection

High-quality structural data begins with the crystal quality. 1,5-diketones are prone to twinning due to the flexibility of the alkyl chain.

Phase 1: Crystal Growth Optimization

The goal is to obtain a single crystal with dimensions

| Method | Solvent System | Conditions | Suitability |

| Slow Evaporation | Ethanol / Ethyl Acetate (3:1) | Ambient Temp, dust-free | High (Promotes thermodynamic stability) |

| Vapor Diffusion | DCM (inner) / Hexane (outer) | Sealed chamber, | Medium (Good for avoiding twinning) |

| Cooling | Acetonitrile | Low (Risk of rapid precipitation) |

Phase 2: X-Ray Diffraction Parameters

Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

Radiation: Mo-K

Protocol Steps:

-

Mounting: Mount crystal on a MiTeGen loop using perfluoropolyether oil.

-

Temperature Control: CRITICAL. Collect data at 100 K (using

stream). Room temperature collection often results in high thermal ellipsoids for the terminal phenyl rings, obscuring bond precision. -

Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics for space group determination.

Structural Solution & Refinement Workflow

The following workflow describes the computational path from raw frames to a solved structure.

Step-by-Step Refinement Logic

-

Space Group Determination:

-

Expect Monoclinic systems (

or -

Note: If the sample was chirally resolved prior to crystallization, look for non-centrosymmetric groups like

.

-

-

Phasing (Structure Solution):

-

Use Direct Methods (SHELXT or SHELXS). The heavy oxygen atoms and rigid phenyl rings usually provide strong phase indications.

-

-

Refinement (SHELXL):

-

Isotropic Refinement: Locate all non-hydrogen atoms.

-

Anisotropic Refinement: Refine displacement parameters. Watch for "cigar-shaped" ellipsoids in the phenyl rings, indicating disorder.

-

Hydrogen Placement:

-

Aromatic H: Geometric placement (HFIX 43).

-

Methyl H: HFIX 137 (allows rotation to find best electron density fit).

-

Methine/Methylene H: HFIX 13 or 23.

-

-

Handling Disorder (The "Expertise" Pillar)

In 2-Methyl-1,3,5-triphenyl-1,5-pentanedione, the terminal phenyl rings often exhibit rotational disorder.

-

Symptom: High

values for ortho/meta carbons. -

Solution: Model the ring over two positions (Part A/Part B) and constrain their occupancies to sum to 1.0 (SUMP command). Use similarity restraints (SAME or SADI) to maintain regular hexagonal geometry.

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for solving this specific crystal structure, including error-correction loops for common issues like twinning or disorder.

Figure 1: Decision tree for the crystallographic analysis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione, highlighting feedback loops for twinning and disorder.

Data Interpretation & Reporting

Once the structure is solved (Target

A. Stereochemical Assignment

The relative configuration of the C2 and C3 centers is the most vital output.

-

Torsion Angle Measurement: Measure the torsion angle

( -

Interpretation:

-

Anti (Trans-like):

. -

Syn (Gauche-like):

.[1]

-

-

Note: In 1,5-diketones, the "anti" configuration is generally thermodynamically favored to separate the phenyl rings, but crystal packing forces can stabilize the "syn" form.

B. Unit Cell Comparison (Reference Data)

While specific unit cell data for the 2-methyl derivative requires experimental determination, it should be validated against the homologous parent compound to ensure no gross indexing errors.

| Parameter | Parent (1,3,5-triphenyl) [Ref 1] | Expected Range (2-Methyl deriv.) |

| Crystal System | Monoclinic | Monoclinic or Triclinic |

| Space Group | ||

| Volume ( | ||

| Z (Molecules/Cell) | 4 | 4 |

C. Intermolecular Interactions

Use software like Mercury or OLEX2 to calculate the Hirshfeld surfaces.

-

Hydrogen Bonding: Look for

interactions. These are weak but directional, often forming chains along the b-axis. -

Pi-Stacking: Measure centroid-to-centroid distances between phenyl rings of adjacent molecules. Distances

Å indicate significant stacking interactions contributing to lattice energy.

References

-

Reactions of 1,5-Diketones with Ammonia and Its Derivatives. Kharchenko, V. G., et al. Chemistry of Heterocyclic Compounds, 2003.[2]

-

Structural Studies of

-Diketones and Their Implications on Biological Effects. Hansen, P. E., et al. Molecules, 2021. (Provides foundational NMR/XRD correlation for diketone tautomers). -

Synthesis and absolute configuration assignment of 5-amino-1,3,5-triphenyl-pentane-1,3-diol stereoisomers. Chirality, 2005.[3] (Demonstrates stereochemical assignment protocols for similar triphenyl-pentane backbones).

-

PubChem Compound Summary for CID 4384195 (2-Methyl-1,3,5-triphenyl-1,5-pentanedione). National Center for Biotechnology Information.

-

SHELX – A brief history. Sheldrick, G. M. Acta Crystallographica Section A, 2008. (The authoritative reference for the refinement software protocols described).

Sources

IUPAC naming and identifiers for 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Technical Monograph: IUPAC Naming, Synthesis, and Utility of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Executive Summary

2-Methyl-1,3,5-triphenyl-1,5-pentanedione (CAS: 10226-00-3) is a specialized 1,5-diketone scaffold utilized primarily as a divergent intermediate in the synthesis of polysubstituted heterocycles.[1][2][3][4] Its structural significance lies in its ability to undergo cyclization reactions—specifically the Kröhnke pyridine synthesis—to yield pharmacologically active 2,4,6-triphenylpyridine derivatives. This guide provides a definitive breakdown of its nomenclature, a validated synthetic protocol via Michael addition, and an analysis of its role in structure-activity relationship (SAR) modulation via the "Magic Methyl" effect.

Part 1: Chemical Identity & Structural Analysis

IUPAC Nomenclature Breakdown

The systematic name is derived from the longest carbon chain containing the principal functional groups (ketones) and minimizing the locants of substituents.

-

Principal Chain: Pentane (5 carbons).

-

Principal Group: Dione (Two ketone groups at positions 1 and 5).

-

Numbering Logic: The chain is numbered to give the methyl substituent the lowest possible locant.

-

Substituents:

-

Phenyl groups: Located at positions 1, 3, and 5.

-

Methyl group: Located at position 2.[6]

-

-

Final Name: 2-Methyl-1,3,5-triphenylpentane-1,5-dione.[1]

Stereochemical Complexity

This molecule possesses two chiral centers at C2 and C3 .

-

Configuration: The proximity of the C2-methyl and C3-phenyl groups creates significant steric interaction.

-

Isomers: It exists as two diastereomeric pairs (enantiomers):

-

(2R, 3R) and (2S, 3S) — The anti or threo forms.

-

(2R, 3S) and (2S, 3R) — The syn or erythro forms.

-

-

Note: Commercial preparations (CAS 10226-00-3) are typically diastereomeric mixtures unless specified otherwise.

Identity Data Table

| Identifier Type | Value | Context |

| IUPAC Name | 2-Methyl-1,3,5-triphenylpentane-1,5-dione | Systematic |

| CAS Number | 10226-00-3 | Registry |

| Molecular Formula | C₂₄H₂₂O₂ | Stoichiometry |

| Molecular Weight | 342.44 g/mol | Mass Calculation |

| InChI String | InChI=1S/C24H22O2/c1-18(24(26)21-15-9-4-10-16-21)22(19-11-5-2-6-12-19)17-23(25)20-13-7-3-8-14-20/h2-16,18,22H,17H2,1H3 | Digital ID |

| SMILES | CC(C(C1=CC=CC=1)CC(=O)C2=CC=CC=2)C(=O)C3=CC=CC=3 | Structure String |

Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of 1,5-diketones is classically achieved via the Michael Addition . For this specific target, the reaction involves the conjugate addition of a propiophenone enolate (Michael Donor) to chalcone (Michael Acceptor).

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Base-catalyzed Michael addition pathway for the synthesis of the target 1,5-diketone.

Experimental Protocol: Base-Catalyzed Michael Addition

This protocol is adapted from standard procedures for 1,5-diketone synthesis [1][2].

Reagents:

-

Propiophenone (1.0 eq)

-

Chalcone (Benzylideneacetophenone) (1.0 eq)

-

Sodium Ethoxide (NaOEt) or Potassium Hydroxide (KOH) (0.1–0.5 eq)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of chalcone and 10 mmol of propiophenone in 20 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Catalysis: Add 2 mmol of Sodium Ethoxide (prepared in situ or solid). The solution may darken, indicating enolate formation.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 4:1). The product typically appears as a new spot with lower R_f than the starting materials.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-water containing dilute HCl (to neutralize the base).

-

Isolation: A solid precipitate often forms. Filter the solid and wash with cold water and cold ethanol. If an oil forms, extract with dichloromethane, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from ethanol or methanol.

-

Note: This process typically yields a mixture of diastereomers. Separation requires column chromatography or fractional crystallization if a specific stereoisomer is required for SAR studies.

-

Part 3: Applications in Drug Discovery

Scaffold Construction: The Kröhnke Pyridine Synthesis

The primary utility of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione in drug development is its conversion into highly substituted pyridines. Pyridines are "privileged structures" in medicinal chemistry, found in blockbuster drugs like Esomeprazole and Imatinib.

Reacting this 1,5-diketone with Ammonium Acetate (NH₄OAc) in acetic acid effects a cyclization-oxidation sequence to yield 3-methyl-2,4,6-triphenylpyridine .

Figure 2: Conversion of the 1,5-diketone precursor to a substituted pyridine scaffold.

The "Magic Methyl" Effect in SAR

The presence of the 2-methyl group (derived from propiophenone) is not merely structural; it is a strategic design element. In medicinal chemistry, the "Magic Methyl" effect refers to the profound change in binding affinity (>10-fold) or solubility often observed when a single methyl group is introduced to a scaffold [3].

-

Conformational Lock: The C2-methyl group restricts the rotation of the adjacent phenyl ring, potentially locking the molecule into a bioactive conformation that fits a specific receptor pocket.

-

Solubility: While adding carbon usually decreases water solubility, the disruption of crystal packing (due to the methyl group's steric bulk) can paradoxically improve solubility compared to the non-methylated analog.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4384195, 2-Methyl-1,3,5-triphenyl-1,5-pentanedione. Retrieved March 7, 2026 from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Michael Addition protocols).

-

Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Methods. Angewandte Chemie International Edition, 52(47), 12256–12267. [Link]

Sources

- 1. 2-METHYL-1,3,5-TRIPHENYL-1,5-PENTANEDIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Methyl-1,3,5-triphenyl-1,5-pentanedione | C24H22O2 | CID 4384195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. scialert.net [scialert.net]

- 5. spectrabase.com [spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Solvation Thermodynamics of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione: An Advanced Technical Guide

Executive Summary

In the realm of synthetic organic chemistry and drug development, understanding the solubility profile of bulky, multi-aromatic intermediates is critical for optimizing reaction conditions, purification workflows, and formulation strategies. 2-Methyl-1,3,5-triphenyl-1,5-pentanedione (CAS: 10226-00-3) represents a classic example of a sterically hindered, highly lipophilic diketone.

As a Senior Application Scientist, I approach the solvation of this compound not merely as a physical measurement, but as a thermodynamic puzzle. This whitepaper deconstructs the physicochemical properties of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione, provides a predictive quantitative solubility matrix, and establishes a self-validating, step-by-step experimental protocol for determining its exact solubility in various organic solvents.

Physicochemical Profiling & Solvation Mechanics

To predict and understand how 2-Methyl-1,3,5-triphenyl-1,5-pentanedione behaves in solution, we must first analyze its structural topology. The molecule (Molecular Weight: 342.4 g/mol ) consists of a pentane-1,5-dione backbone substituted with three bulky phenyl rings and a methyl group [1].

-

Hydrophobic Bulk: The three phenyl rings generate a massive non-polar surface area. According to computational models, the compound exhibits an XLogP3 of 5.2[1], indicating extreme lipophilicity and a near-total rejection of aqueous or highly polar protic environments.

-

Dipole Accessibility: The 1,5-diketone functional groups act as potent hydrogen-bond acceptors. However, the adjacent phenyl and methyl groups create significant steric hindrance, limiting the approach of bulky solvent molecules.

-

Lattice Energy: The irregular, asymmetric structure (due to the chiral centers and bulky substituents) likely prevents highly ordered, tightly packed crystal lattices, which generally lowers the energy barrier to dissolution compared to planar aromatics.

Mechanistic Solvation Pathways

The interaction between this compound and organic solvents is governed by specific intermolecular forces:

-

Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform): These are the optimal thermodynamic match. The solvent's dipole interacts favorably with the diketone core, while the halogenated nature provides excellent dispersion forces to solvate the phenyl rings.

-

Aromatic Hydrocarbons (e.g., Toluene): Solvation is driven almost entirely by

stacking and London dispersion forces. -

Polar Protic Solvents (e.g., Methanol, Ethanol): Poor solvation occurs because the solvent's strong hydrogen-bonding network must be broken to accommodate the massive hydrophobic bulk of the solute, resulting in an unfavorable entropy-enthalpy compensation.

Caption: Solvation mechanisms based on solvent polarity and intermolecular forces.

Quantitative Solubility Matrix

Based on the thermodynamic principles outlined above and the compound's XLogP3 value, the following table summarizes the predicted quantitative solubility profile across standard organic solvents at standard ambient temperature (25.0 °C).

| Solvent | Dielectric Constant ( | Solvation Mechanism | Predicted Solubility Range (mg/mL) | Classification (USP) |

| Dichloromethane | 8.93 | Dipole-dipole, high molar volume accommodation | > 100 | Freely Soluble |

| Chloroform | 4.81 | Halogen bonding, dispersion forces | > 100 | Freely Soluble |

| Toluene | 2.38 | 50 - 100 | Soluble | |

| Ethyl Acetate | 6.02 | Dipole-dipole, moderate polarity match | 25 - 50 | Soluble |

| Methanol | 32.7 | High polarity, poor dispersion match | < 5 | Slightly Soluble |

| Water | 80.1 | Extreme hydrophobic rejection | < 0.01 | Practically Insoluble |

Self-Validating Experimental Protocol: The Shake-Flask Method

To transition from theoretical predictions to empirical data, a rigorous analytical methodology is required. The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask Method [3]. The protocol below is adapted from the core principles of OECD Test Guideline 105[2], optimized specifically for highly lipophilic organic compounds.

Why a "Self-Validating" System?

A common pitfall in solubility determination is measuring kinetic dissolution rather than thermodynamic equilibrium. To ensure scientific integrity, this protocol incorporates a dual-time-point validation system. If the concentration at 48 hours is statistically identical to the concentration at 24 hours, thermodynamic equilibrium is definitively confirmed.

Step-by-Step Methodology

Phase 1: Preparation and Saturation

-

Solvent Dispensing: Accurately pipette 5.0 mL of the target organic solvent (HPLC grade) into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

-

Solute Addition: Add 2-Methyl-1,3,5-triphenyl-1,5-pentanedione in small increments until a visible, persistent suspension of undissolved solid remains. Causality: The presence of excess solid is the fundamental prerequisite for achieving a saturated thermodynamic state.

-

Sealing: Purge the vial headspace with dry nitrogen (to prevent oxidative degradation) and seal tightly.

Phase 2: Isothermal Equilibration

4. Agitation: Place the vials in an orbital shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 200 RPM.

5. Self-Validation Sampling: Maintain agitation for a minimum of 24 hours. Prepare to take independent samples at

Phase 3: Phase Separation 6. Centrifugation: Remove the vials and immediately centrifuge at 10,000 RPM for 10 minutes at 25.0 °C. Causality: Centrifugation forces suspended micro-crystals to the bottom, preventing them from clogging the filter or artificially inflating the measured concentration. 7. Filtration: Carefully extract 1.0 mL of the supernatant using a glass syringe. Pass the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to harsh organics (unlike nylon or cellulose) and ensures the removal of any colloidal solute.

Phase 4: Quantification (HPLC-UV)

8. Dilution: Dilute the filtered aliquot volumetrically with the mobile phase (e.g., 80:20 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector.

9. Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at the compound's

Caption: Thermodynamic solubility determination workflow via the shake-flask method.

Conclusion

The solubility profile of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione is dictated by its high XLogP3 and massive steric bulk. By leveraging polar aprotic solvents or aromatic hydrocarbons, researchers can maximize solvation through dipole-dipole interactions and

References

The Architectural Keystone of Organic Synthesis: A Technical Retrospective on Michael Additions for 1,5-Diketone Assembly

Executive Summary

In the landscape of synthetic organic chemistry, 1,5-diketones are indispensable 1,5-dioxygenated scaffolds. They serve as the critical thermodynamic intermediates for complex polycyclic frameworks, natural products, and active pharmaceutical ingredients (APIs). The genesis of their controlled synthesis traces back to the Michael addition—a reaction that fundamentally shifted the paradigm of carbon-carbon bond formation from simple alkylations to predictable, rationally designed conjugate additions.

This whitepaper explores the historical evolution, mechanistic causality, and modern methodological advancements of 1,5-diketone synthesis via the Michael addition, providing actionable, self-validating protocols for drug development professionals and synthetic researchers.

Historical Genesis: From Empirical Observation to Rational Design

The formalization of 1,5-diketone chemistry began in 1887 when Arthur Michael, working at Tufts University, reported the conjugate addition of stabilized carbon nucleophiles to α,β-unsaturated carbonyl compounds[1][2][3]. Prior to this discovery, chemists struggled to predictably assemble highly functionalized carbon backbones without triggering uncontrolled polymerizations.

Michael’s methodology provided a predictable, atom-economical pathway to generate the highly useful 1,5-dioxygenated pattern[4]. The reaction's success relies on the inherent electrophilicity of the β-carbon in an α,β-unsaturated system, which shares the positive charge of the carbonyl carbon through resonance[1].

The structural utility of the 1,5-diketone was later immortalized in 1935 by Sir Robert Robinson and William Rapson[5]. They recognized that the 1,5-diketone intermediate possessed the exact spatial geometry required to undergo a subsequent intramolecular aldol condensation, forming stable six-membered cyclohexenone rings—a tandem sequence now universally known as the Robinson Annulation[5][6].

Mechanistic Causality & Molecular Logic

The synthesis of a 1,5-diketone via Michael addition is a masterclass in thermodynamic control and electronic modulation. The reaction requires two highly specific partners:

-

The Michael Donor (Nucleophile): Typically an active methylene compound (e.g., β-keto ester, malonate, or simple ketone)[4]. Causality: The presence of two electron-withdrawing groups flanking the α-carbon drastically increases the acidity of the α-proton. This allows mild bases to easily deprotonate the carbon, forming a highly stabilized, "soft" enolate nucleophile[3].

-

The Michael Acceptor (Electrophile): An α,β-unsaturated ketone (e.g., chalcone or methyl vinyl ketone). Causality: The conjugation between the alkene and the carbonyl group creates a soft electrophilic center at the β-carbon, serving as an ideal "parking lot" for electron density during the transition state[3].

The 1,4-Addition Pathway: The soft enolate preferentially attacks the soft β-carbon rather than undergoing a direct 1,2-addition at the hard carbonyl carbon[1][2]. This conjugate addition generates a new enolate intermediate. Upon protonation by the solvent or conjugate acid, the target 1,5-diketone is realized[2]. While the reaction is reversible, it is driven to completion because the resulting C–C single bond is thermodynamically more stable than the isolated pi system of the starting materials[4].

Visualizing the Reaction Architecture

Mechanistic workflow of 1,5-diketone synthesis and subsequent Robinson annulation.

Evolution of Synthetic Methodologies & Quantitative Data

Over the past century, the synthesis of 1,5-diketones has evolved from using stoichiometric harsh bases to highly catalytic, enantioselective, and green methodologies[7].

Recent advances include free-radical cascades using alkenylacylphosphonates to synthesize highly functionalized 1,5-diketones that are difficult to access via traditional ionic pathways[8]. Furthermore, modern green chemistry protocols utilize Claisen-Schmidt condensation followed by Michael addition in aqueous KOH, completely avoiding transition metals while achieving near-quantitative yields[9].

Table 1: Comparative Analysis of 1,5-Diketone Synthetic Methodologies

| Methodology | Era | Catalyst / Base | Typical Yield | Key Characteristics & Causality |

| Classic Michael Addition | Late 19th C. | Sodium ethoxide | 40–60% | Foundational C–C bond formation; prone to polymerization and reverse-Michael side reactions. |

| Robinson Annulation | 1930s | NaOH / KOH | 50–70% | Tandem sequence; utilizes the 1,5-diketone as a transient intermediate to form 6-membered rings. |

| Organocatalytic Asymmetric | 2000s | Proline derivatives | 80–95% | Employs enamine catalysis for highly enantioselective additions under mild conditions. |

| Radical-Mediated Variant | 2010s | Lauroyl peroxide (DLP) | 60–85% | Overcomes steric hindrance; ideal for synthesizing heavily functionalized heterocyclic precursors. |

| Transition-Metal-Free | 2020s | KOH (aqueous) | 85–98% | Green chemistry one-pot synthesis; high atom economy and short reaction times. |

Experimental Protocol: Self-Validating Synthesis of a 1,5-Diketone

While the Robinson annulation can be performed as a one-pot cascade, isolating the 1,5-diketone Michael adduct prior to the aldol condensation frequently results in higher overall yields by minimizing unwanted side reactions[6][10].

Below is a self-validating, step-by-step protocol for the synthesis of a 1,5-diketone from chalcone and ethyl acetoacetate.

Reagents & Materials

-

Michael Acceptor: Chalcone (1.0 equiv)

-

Michael Donor: Ethyl acetoacetate (1.2 equiv)

-

Catalyst: Sodium hydroxide (NaOH) or Piperidine (0.1 equiv)

-

Solvent: Absolute Ethanol

Step-by-Step Methodology

-

Enolate Generation: Dissolve ethyl acetoacetate in absolute ethanol at room temperature. Add the catalytic base and stir for 10 minutes.

-

Causality: The base deprotonates the doubly activated methylene of the β-keto ester, forming a thermodynamically stable enolate[4].

-

-

Conjugate Addition: Dissolve the chalcone in a minimal amount of ethanol and add it dropwise to the enolate solution over 30 minutes.

-

Causality: Slow addition prevents localized high concentrations of the highly reactive enone, mitigating unwanted polymerization or direct 1,2-addition[10].

-

-

Reaction Maturation: Stir the reaction mixture at room temperature for 2–4 hours.

-

Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) under UV light. The complete disappearance of the UV-active chalcone spot indicates full conversion to the 1,5-diketone[9].

-

-

Quenching and Isolation: Once complete, quench the reaction by adding dilute HCl until the solution is slightly acidic (pH ~5-6).

-

Purification: Extract the aqueous mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude 1,5-diketone from ethanol.

-

Analytical Self-Validation:

-

Infrared (IR) Spectroscopy: The successful formation of the 1,5-diketone is confirmed by the loss of the conjugated alkene stretch (~1650 cm⁻¹) present in the chalcone, and the appearance of isolated ketone/ester carbonyl stretches (~1710 cm⁻¹)[10].

-

References

-

Title: Michael Addition Reaction, Mechanism & Applications | Source: Chemist Wizards | URL:

-

Title: Michael addition types, mechanism and applications | Source: Purechemistry | URL:

-

Title: An In-Depth Technical Guide to the Discovery and History of 1,5-Diketones | Source: Benchchem | URL:

-

Title: Robinson Annulation | Source: J&K Scientific LLC | URL:

-

Title: Michael Addition | Source: LabXchange | URL:

-

Title: CARBONYL COMPOUNDS | Source: St. Paul's Cathedral Mission College | URL:

-

Title: The Robinson Annulation | Source: Master Organic Chemistry | URL:

-

Title: The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate | Source: Journal of Chemical Education (ORBi) | URL:

-

Title: One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition | Source: National Institutes of Health (PMC) | URL:

-

Title: Free-Radical Variant for the Synthesis of Functionalized 1,5-Diketones | Source: Organic Letters (ACS Publications) | URL:

Sources

- 1. chemistwizards.com [chemistwizards.com]

- 2. purechemistry.org [purechemistry.org]

- 3. LabXchange [labxchange.org]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orbi.uliege.be [orbi.uliege.be]

theoretical calculations and DFT studies of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Title: Theoretical Calculations and DFT Studies of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione: A Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for the computational analysis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione (CAS 10226-00-3), a critical 1,5-diketone intermediate used in the synthesis of bioactive heterocycles like 4H-pyrans and pyridines.

Targeted at researchers in organic synthesis and computational chemistry, this document details the Density Functional Theory (DFT) protocols required to elucidate the molecule's structural conformation, electronic properties, and reactivity descriptors. By synthesizing theoretical rigor with experimental validation, we establish a self-validating workflow for predictive drug design.

Computational Methodology & Protocol

To ensure high-fidelity results that correlate with experimental NMR and IR data, the following computational protocol is recommended. This workflow balances computational cost with accuracy, specifically tailored for flexible organic molecules with multiple phenyl rotors.

Level of Theory

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is the industry standard for organic thermochemistry and vibrational analysis due to its accurate treatment of exchange-correlation energy in C-H-O systems.

-

Basis Set: 6-311++G(d,p) .[1]

-

Rationale: The split-valence triple-zeta basis set (6-311) captures the flexibility of the valence electrons. Diffuse functions (++) are critical for describing the lone pairs on the carbonyl oxygens and the electron-rich phenyl rings. Polarization functions (d,p) account for the anisotropic charge distribution in the carbonyl bonds.

-

Solvation Model

While gas-phase calculations provide intrinsic properties, drug development requires solution-phase data.

-

Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Ethanol (

) or DMSO (

Workflow Diagram

The following DOT diagram illustrates the sequential workflow for a complete DFT study of the target molecule.

Figure 1: Step-by-step computational workflow for validating 1,5-diketone structures.

Structural Analysis & Geometry Optimization

The target molecule, 2-Methyl-1,3,5-triphenyl-1,5-pentanedione , possesses three phenyl rings and a methyl group on the C2 position, introducing significant steric strain and chirality.

Conformational Flexibility

The central pentane chain allows for multiple rotamers. The lowest energy conformation typically adopts a W-shape or extended geometry to minimize steric repulsion between the bulky phenyl groups at C1, C3, and C5.

-

Key Torsion Angle: The C1-C2-C3-C4 dihedral angle is critical. DFT optimization usually predicts a twist angle of ~60-80° to alleviate the gauche interaction between the C2-Methyl and C3-Phenyl groups.

Bond Metrics (Theoretical vs. Experimental)

The following table summarizes predicted bond lengths compared to standard X-ray diffraction values for similar chalcone derivatives.

| Parameter | Bond Type | Predicted (DFT) Å | Experimental (XRD) Å | Deviation (%) |

| C=O | Carbonyl | 1.225 | 1.218 | ~0.6% |

| C-C | Aliphatic (C2-C3) | 1.542 | 1.538 | ~0.3% |

| C-Ph | Phenyl-Carbonyl | 1.495 | 1.485 | ~0.7% |

Note: The slight elongation in DFT bond lengths is typical for B3LYP but remains within the acceptable error margin (<1%).

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting the molecule's behavior in Michael additions or cyclization reactions (e.g., forming pyrans).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a measure of chemical stability and reactivity.

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the phenyl rings and the lone pairs of the carbonyl oxygen. It represents the electron-donating capacity.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbons and the adjacent alkene-like character of the phenyl rings. This indicates susceptibility to nucleophilic attack (e.g., by hydrazine or hydroxylamine).

Calculated Energies (Typical Values):

-

Energy Gap (

):

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution:

-

Red Regions (Negative Potential): Localized over the two carbonyl oxygen atoms. These are the primary sites for electrophilic attack (e.g., protonation during acid-catalyzed cyclization).

-

Blue Regions (Positive Potential): Localized over the methyl group protons and phenyl ring protons.

Spectroscopic Profiling (IR & NMR)

Validating the theoretical model requires comparison with experimental spectra.

Vibrational Analysis (IR)

DFT frequency calculations (scaled by a factor of 0.961 for B3LYP/6-311++G(d,p)) allow for precise assignment of IR bands.

| Vibrational Mode | Unscaled Freq ( | Scaled Freq ( | Experimental ( | Intensity |

| 1740 | 1672 | 1668-1680 | Strong | |

| 1725 | 1658 | 1655 | Medium | |

| 3050 | 2930 | 2920-2950 | Weak | |

| 1620 | 1556 | 1580-1600 | Medium |

Interpretation: The characteristic "doublet" or broadened carbonyl peak around 1670-1680

NMR Shift Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method in chloroform solvent (

-

Methyl Protons: Predicted at

1.1 - 1.3 ppm (Doublet). -

Methine Protons (C2-H, C3-H): Complex multiplets in the

3.5 - 4.5 ppm range due to chiral centers. -

Aromatic Protons: Multiplets in the

7.2 - 8.0 ppm range.

Synthesis Pathway & Mechanism

The formation of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione is typically achieved via a Michael addition. Understanding the thermodynamics of this pathway via DFT can optimize yield.

Reaction: Chalcone (1,3-Diphenyl-2-propen-1-one) + Propiophenone

Figure 2: Michael addition pathway for the synthesis of the target 1,5-diketone.

Conclusion

The theoretical study of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione using DFT at the B3LYP/6-311++G(d,p) level provides a robust model for predicting its structural and electronic behavior. The calculated HOMO-LUMO gap suggests a stable molecule suitable for further functionalization into heterocyclic drugs. The agreement between scaled vibrational frequencies and experimental IR data validates this protocol as a reliable tool for identifying 1,5-diketone derivatives.

References

-

PubChem. (n.d.). 2-Methyl-1,3,5-triphenyl-1,5-pentanedione (Compound).[2][3][4] National Library of Medicine. Retrieved from [Link]

- Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard Reference for DFT Software).

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

- Li, J. T., et al. (2007). Synthesis of 1,3,5-Triaryl-1,5-pentanediones by Michael Addition under Ultrasound Irradiation. Ultrasonics Sonochemistry. (Contextual reference for synthesis method).

Sources

- 1. Synthesis, Spectra, and Theoretical Investigations of 1,3,5-Triazines Compounds as Ultraviolet Rays Absorber Based on Time-Dependent Density Functional Calculations and three-Dimensional Quantitative Structure-Property Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methyl-1,3,5-triphenyl-1,5-pentanedione | C24H22O2 | CID 4384195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-methyl-1,3,5-triphenyl-pentane-1,5-dione - CAS号 10226-00-3 - 摩熵化学 [molaid.com]

- 4. Pentanedione | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: Stereoselective Synthesis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

[1]

Executive Summary

This application note details the protocol for the synthesis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione , a sterically crowded 1,5-dicarbonyl compound.[1] This molecule serves as a critical intermediate in the synthesis of polysubstituted pyridines (via the Kröhnke synthesis) and cyclohexenones (via Robinson annulation).

The synthesis utilizes a Michael addition between propiophenone (donor) and chalcone (acceptor). Unlike simple Michael additions, this reaction generates two contiguous stereocenters at the C2 and C3 positions, resulting in a mixture of diastereomers (syn and anti). This guide prioritizes a base-catalyzed thermodynamic approach to maximize yield and reproducibility.

Key Chemical Data

| Property | Value |

| IUPAC Name | 2-Methyl-1,3,5-triphenylpentane-1,5-dione |

| Molecular Formula | |

| Molecular Weight | 342.44 g/mol |

| CAS Number | 10226-00-3 |

| Key Functionality | 1,5-Diketone (Michael Adduct) |

| Stereocenters | C2, C3 (Mixture of diastereomers) |

Reaction Design & Mechanism

Retrosynthetic Analysis

The 1,5-dicarbonyl spacing indicates a conjugate addition pathway. The methyl group at the C2 position necessitates the use of propiophenone as the nucleophile, rather than acetophenone.

-

Michael Donor: Propiophenone (1-phenylpropan-1-one)[1]

-

Michael Acceptor: Chalcone (1,3-diphenyl-2-propen-1-one)[1][2]

-

Catalyst: Sodium Ethoxide (NaOEt) or Sodium Hydroxide (NaOH)

Mechanistic Pathway

The reaction proceeds via the formation of a thermodynamic enolate.[1]

-

Enolization: Base deprotonates the

-carbon of propiophenone.[1] -

Conjugate Addition: The enolate attacks the

-carbon of the chalcone.[1] -

Protonation: The resulting enolate is protonated to yield the final diketone.[1]

Figure 1: Mechanistic pathway for the synthesis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione.

Experimental Protocol

Materials & Reagents[5]

-

Chalcone (Benzylideneacetophenone): 10.4 g (50 mmol)

-

Propiophenone: 6.7 g (50 mmol)

-

Sodium Ethoxide (NaOEt): 21% wt in Ethanol (approx. 0.5 eq)

-

Alternative: NaOH pellets (2.0 g) dissolved in minimal water/EtOH.

-

-

Solvent: Absolute Ethanol (100 mL)

-

Quenching Agent: Glacial Acetic Acid or 1M HCl[1]

Detailed Procedure

Step 1: Catalyst Preparation If using solid NaOEt, dissolve 1.7 g (25 mmol) in 50 mL of absolute ethanol under nitrogen. If using NaOH, dissolve 2.0 g in 5 mL water and dilute with 50 mL ethanol.

Step 2: Reaction Initiation

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine Chalcone (10.4 g) and Propiophenone (6.7 g).

-

Add the remaining 50 mL of ethanol.

-

Add the prepared base solution dropwise over 10 minutes at room temperature.

-

Observation: The solution may turn deep yellow/orange due to enolate formation.

-

Step 3: Reflux & Monitoring

-

Heat the mixture to reflux (approx. 78°C).

-

Maintain reflux for 3–6 hours .

-

Monitor: Use TLC (Hexane:EtOAc 8:2). The chalcone spot (

) should disappear. The product will appear as a lower

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature, then place in an ice bath (

). -

The product may precipitate as a solid or oil.[1]

-

If Solid: Filter the precipitate and wash with cold ethanol.

-

If Oil/Solution: Pour the mixture into 200 mL of ice-water containing 5 mL glacial acetic acid (to neutralize). Extract with Dichloromethane (

mL). -

Dry the organic layer over anhydrous

, filter, and evaporate the solvent.

Step 5: Purification Recrystallize the crude solid from Ethanol or a Methanol/Ethyl Acetate mixture.[1]

-

Note: Due to the presence of diastereomers, fractional crystallization may enrich one isomer over the other.

Figure 2: Operational workflow for the synthesis and isolation.

Validation & Characterization

Successful synthesis is validated by the disappearance of the

Nuclear Magnetic Resonance (NMR)

The product exists as a mixture of diastereomers. Shifts listed are typical for the major isomer.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 1.05 – 1.20 ppm | Doublet ( | -CH | |

| 3.20 – 3.50 ppm | Multiplet | -CH- (C4 Methylene) | |

| 4.00 – 4.20 ppm | Multiplet | -CH- (C2/C3 Methine) | |

| 7.10 – 8.00 ppm | Multiplet | Aromatic Protons (15H) | |

| ~203.0, 199.0 ppm | Singlets | C=O (Carbonyls) | |

| ~15.0 ppm | Singlet | -CH |

Infrared Spectroscopy (IR)

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Retro-Michael reaction | Avoid prolonged heating; neutralize promptly during workup.[1] |

| Oily Product | Mixture of diastereomers | Triturate the oil with cold diethyl ether or pentane to induce crystallization.[1] |

| Starting Material Remains | Equilibrium limitation | Use a slight excess of Propiophenone (1.2 eq) to push the equilibrium. |

| Side Products | Self-condensation | Ensure Propiophenone is added to the base/chalcone mixture slowly if kinetic control is desired (though thermodynamic is preferred here).[1] |

References

-

Reaction Methodology: Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions.

-

Spectroscopic Data: PubChem Compound Summary for CID 4384195, 2-Methyl-1,3,5-triphenyl-1,5-pentanedione.[1]

-

General Michael Addition Protocols: "Michael Addition of Ketones to Chalcones." Organic Syntheses, Coll. Vol. 2, p. 200.

Technical Application Note: One-Pot Synthesis Protocols for 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Executive Summary & Chemical Logic

The synthesis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione (Target Molecule, TM ) represents a classic yet stereochemically complex challenge in organic synthesis. This molecule is a 1,5-diketone, a critical intermediate for the synthesis of substituted pyridines (via the Kröhnke synthesis), pyrylium salts, and cyclohexenones.

Mechanistic Rationale

The formation of TM relies on the Michael Addition (conjugate addition).[1] The reaction involves the nucleophilic attack of the enolate derived from Propiophenone (Michael Donor) onto the

Chemical Challenges:

-

Regioselectivity: Propiophenone must enolize at the

-methylene position (thermodynamic enolate) to form the C2-C3 bond. -

Diastereoselectivity: The generation of two adjacent chiral centers (C2 and C3) results in a mixture of diastereomers (syn/anti or erythro/threo).

-

Reversibility: The Michael addition is reversible (Retro-Michael), requiring kinetic control or product precipitation to drive completion.

This guide presents three protocols ranging from traditional batch synthesis to advanced sequential one-pot methodologies.

Pre-Synthesis Analysis: The "One-Pot" Definition

For this specific asymmetric target, a "True Multicomponent" one-pot (mixing Benzaldehyde, Acetophenone, and Propiophenone simultaneously) is not recommended due to cross-reactivity (formation of mixed chalcones).

Therefore, we define the Sequential One-Pot Protocol as the gold standard for efficiency:

-

Phase 1: In situ generation of Chalcone from Benzaldehyde and Acetophenone.

-

Phase 2: Subsequent addition of Propiophenone to the same vessel to effect the Michael Addition.

Detailed Experimental Protocols

Protocol A: The Sequential One-Pot Synthesis (Recommended)

Best for: Minimizing isolation steps and handling time.

Reagents:

-

Benzaldehyde (10 mmol)[2]

-

Acetophenone (10 mmol)[2]

-

Propiophenone (10 mmol)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[3]

-

Ethanol (95%)

Workflow:

-

Chalcone Formation (Phase 1):

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Acetophenone (1.20 g, 10 mmol) and Benzaldehyde (1.06 g, 10 mmol) in Ethanol (15 mL).

-

Cool the solution to ~10°C in an ice-water bath.

-

Add aqueous NaOH (10%, 5 mL) dropwise over 10 minutes.

-

Checkpoint: Stir at room temperature (RT) for 2-3 hours. Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of benzaldehyde and the appearance of a yellow solid/oil indicates Chalcone formation.

-

-

Michael Addition (Phase 2):

-

Without isolating the chalcone, add Propiophenone (1.34 g, 10 mmol) directly to the reaction mixture.

-

Heat the mixture to reflux (78°C) for 6–8 hours.

-

Note: The solution will darken. The reflux provides the energy required for the more sterically hindered enolate of propiophenone to attack the chalcone.

-

-

Workup:

-

Cool the mixture to 0°C (ice bath). The product may precipitate as a solid.

-

If no precipitate forms, pour the mixture into ice-water (100 mL) containing HCl (1 M, 10 mL) to neutralize the base and quench the enolate.

-

Extract with Dichloromethane (DCM, 3 x 30 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Ethanol or Methanol to obtain the major diastereomer.

-

Yield Expectation: 65–75%.

-

Protocol B: Direct Michael Addition (High Purity)

Best for: High purity requirements where isolated Chalcone is available.

Reagents:

-

Chalcone (2.08 g, 10 mmol)

-

Propiophenone (1.34 g, 10 mmol)

-

Sodium Ethoxide (NaOEt) (prepared from 0.23 g Na in 10 mL EtOH)

Workflow:

-

Enolate Generation: Dissolve Propiophenone in dry Ethanol (10 mL). Add the NaOEt solution. Stir for 15 mins at RT to ensure enolate formation.

-

Addition: Add solid Chalcone in one portion.

-

Reaction: Reflux for 4 hours.

-

Quench: Pour into acidified ice water (pH ~4).

-

Isolation: Filter the resulting solid. Wash with cold water and cold ethanol.

-

Yield Expectation: 75–85%.

Protocol C: Solvent-Free "Green" Grinding

Best for: Rapid screening and educational demonstrations.

Reagents:

-

Chalcone (10 mmol)

-

Propiophenone (10 mmol)

-

NaOH pellets (15 mmol)

Workflow:

-

Place Chalcone, Propiophenone, and solid NaOH in a clean mortar.

-

Grind vigorously with a pestle for 20–30 minutes.

-

The mixture will become a pasty mass (eutectic melt) and eventually solidify.

-

Workup: Transfer the solid to a beaker, add water (50 mL), stir to dissolve salts, and filter the insoluble product.

-

Yield Expectation: 80–90% (Crude).

Data Summary & Comparison

| Parameter | Protocol A (Sequential) | Protocol B (Direct) | Protocol C (Grinding) |

| Reaction Time | 3h (Step 1) + 6h (Step 2) | 4h | 30 min |

| Solvent | Ethanol | Ethanol | None |

| Temperature | RT -> Reflux | Reflux | Ambient (Friction heat) |

| Yield (Isolated) | 65–75% | 75–85% | 80–90% (Crude) |

| Atom Economy | High | Medium (requires pre-step) | Very High |

| Scalability | High | High | Low (manual labor) |

Mechanistic & Workflow Visualization

Diagram 1: Reaction Mechanism (Michael Addition)

This diagram illustrates the enolization of propiophenone and its conjugate addition to chalcone.

Caption: Mechanistic pathway showing the base-catalyzed enolization and subsequent 1,4-conjugate addition.

Diagram 2: Sequential One-Pot Workflow

This diagram details the operational flow for Protocol A.

Caption: Operational workflow for the sequential one-pot synthesis Protocol A.

Characterization & Troubleshooting

Expected Analytical Data

-

Physical State: White to off-white solid.

-

1H NMR (CDCl3, 400 MHz):

-

1.1–1.3 ppm: Doublet (3H,

- 3.8–4.5 ppm: Multiplets (2H) – Methine protons at C2 and C3.

- 3.2–3.6 ppm: Multiplets (2H) – Methylene protons at C4.

- 7.2–8.0 ppm: Multiplets (15H) – Aromatic protons.

-

Note: Expect signal duplication or broadening due to the presence of diastereomers.

-

1.1–1.3 ppm: Doublet (3H,

Troubleshooting Guide

-

Issue: Low Yield / Recovery of Starting Materials.

-

Cause: Retro-Michael reaction (reversibility).

-

Fix: Increase reaction time but lower temperature slightly; ensure the reaction is quenched cold to prevent reversal during workup.

-

-

Issue: Oily Product.

-

Cause: Mixture of diastereomers preventing crystallization.

-

Fix: Triturate the oil with cold diethyl ether or ethanol to induce crystallization. If that fails, perform column chromatography (Silica gel, Hexane:EtOAc 9:1).

-

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General procedures for Michael Addition and Chalcone synthesis).

-

Kohler, E. P.; Chadwell, H. M. "Benzalacetophenone" Organic Syntheses, Coll. Vol. 1, p.78 (1941). (Foundational protocol for Chalcone precursor).

-

Ballini, R.; Bosica, G. "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives." Tetrahedron, 2005, 61, 8971–8993. (Context on 1,5-diketone utility).

-

Desimoni, G., et al. "Michael Addition of 1,3-Dicarbonyl Compounds to

-Unsaturated Ketones." Chem. Rev., 2010, 110, 5262–5300. (Mechanistic review of Michael additions). -

BenchChem Technical Support. "Preventing Michael Addition Side Reactions in Chalcone Synthesis." (Provides context on the competing kinetics between condensation and Michael addition).

Sources

green chemistry methods for synthesizing 2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Application Note: Green Synthesis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione via Solvent-Free Michael Addition

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently encounter bottlenecks in the synthesis of complex organic precursors due to inefficient, solvent-heavy traditional methods. The target molecule, 2-Methyl-1,3,5-triphenyl-1,5-pentanedione (CAS: 10226-00-3)[1], is a highly valuable 1,5-diketone. Compounds of this class serve as critical building blocks and precursors for the synthesis of pharmacologically significant heterocycles, including pyrans, pyridines, and thiopyrans[2][3].

Traditionally, the synthesis of 1,3,5-triaryl-1,5-pentanediones relies on the Michael addition of an aryl methyl ketone to a chalcone in the presence of volatile organic solvents (VOCs) and liquid bases, which often results in moderate-to-low yields, long reaction times, and significant environmental waste[2].

This application note details two field-proven, green chemistry methodologies—Mechanochemical (Grinding) and Microwave-Assisted synthesis. By eliminating VOCs, these protocols drastically improve atom economy, reduce the E-factor, and accelerate reaction kinetics.

Mechanistic Rationale: The "Naked" Ion Effect and Dielectric Heating

To master these protocols, one must understand the causality behind the experimental conditions:

-

The Reaction: The synthesis is a base-catalyzed Michael addition. Propiophenone (1-phenyl-1-propanone) acts as the Michael donor, while chalcone (1,3-diphenyl-2-propen-1-one) serves as the Michael acceptor.

-

Mechanochemical Causality: In a traditional ethanol/NaOH solution, hydroxide ions are heavily solvated by hydrogen bonding, which dampens their basicity. In our solvent-free grinding protocol, the absence of a solvent shell creates "naked" hydroxide ions from solid KOH. When combined with a Phase Transfer Catalyst (PTC) like benzyltriethylammonium chloride (TEBAC), the interfacial energy barrier between the solid base and the organic substrates is obliterated. The naked hydroxide rapidly deprotonates the alpha-carbon of propiophenone, forming a highly reactive enolate that attacks the beta-carbon of the chalcone[3][4].

-

Microwave Causality: Microwave-assisted synthesis relies on the dielectric heating of polar functional groups (the carbonyls). By supporting the reagents on activated silica gel, the silica acts as a microwave susceptor. This creates localized microscopic "hot spots" that drive the activation energy of the Michael addition in minutes, circumventing the thermal degradation and polymerization side-reactions typical of prolonged conductive heating[2].

Comparative Data Presentation

The transition from solution-phase to green methodologies yields quantifiable improvements across all synthetic metrics.

| Parameter | Traditional Solution-Phase | Mechanochemical (Grinding) | Microwave-Assisted (Silica) |

| Solvent | Ethanol (VOC) | None | None |

| Catalyst/Base | Liquid NaOH (aq) | Solid KOH + TEBAC (PTC) | Silica-supported Base |

| Reaction Time | 12 - 24 hours | 15 - 30 minutes | 3 - 5 minutes |

| Temperature | 78 °C (Reflux) | Ambient (~25 °C) | ~80 °C (Localized MW) |

| Typical Yield | 55 - 65% | 82 - 88% | 90 - 95% |

| E-factor | > 15 | < 2 | < 1 |

Pathway Visualization

Comparative workflows for the synthesis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione.

Validated Experimental Protocols

Protocol A: Mechanochemical Solvent-Free Synthesis (Grinding)

This method is ideal for scale-up in resource-limited environments where microwave reactors are unavailable.

-

Preparation: Ensure an agate mortar and pestle are thoroughly dried. Moisture can prematurely solvate the KOH, reducing its "naked" reactivity.

-

Reagent Loading: Add 10.0 mmol of chalcone and 12.0 mmol of propiophenone to the mortar.

-

Expert Insight: A 20% molar excess of the Michael donor (propiophenone) is used intentionally. It drives the equilibrium forward and prevents unreacted chalcone from complicating downstream crystallization.

-

-

Catalyst Addition: Introduce 1.0 mmol of solid KOH pellets and 0.5 mmol of TEBAC (Phase Transfer Catalyst)[3].

-

Mechanochemical Activation: Grind the mixture vigorously for 15 to 20 minutes at ambient temperature. You will observe a phase change: the initial solid blend will transition into a pasty, viscous melt as the 1,5-diketone product forms.

-

In-Process Validation: Spot the melt on a TLC plate (Hexane:Ethyl Acetate, 4:1). The disappearance of the UV-active chalcone spot (

) confirms reaction completion. -

Workup: Quench the paste with 20 mL of ice-cold distilled water to dissolve the inorganic salts and the PTC. Filter the resulting solid precipitate under vacuum.

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure 2-Methyl-1,3,5-triphenyl-1,5-pentanedione.

Protocol B: Microwave-Assisted Silica-Mediated Synthesis

This method is optimized for high-throughput drug development screening, offering the highest purity profile.

-

Support Preparation: In a small beaker, combine 2.0 g of basic activated silica gel with 10.0 mmol of chalcone and 12.0 mmol of propiophenone. Mix thoroughly with a glass rod until a free-flowing, homogenous powder is achieved[2].

-

Irradiation: Transfer the doped silica powder into a microwave-safe quartz or Teflon vessel. Place the vessel in a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar).

-

Reaction Parameters: Irradiate at 300 W for 3 to 5 minutes.

-

Expert Insight: Program the synthesizer's IR sensor to cap the temperature at 90 °C. Exceeding this thermal threshold can trigger a retro-Michael reaction, degrading your yield.

-

-

Extraction: Allow the vessel to cool to room temperature. Wash the silica gel with a minimal amount of a green extraction solvent, such as ethyl acetate (

mL), filtering out the solid silica support. -

Isolation: Evaporate the ethyl acetate under reduced pressure. The resulting residue is highly pure but can be subjected to a final ethanol recrystallization if analytical-grade purity is required.

Self-Validation System (Post-Synthesis):

Regardless of the protocol used, validate the final architecture of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione via

References

-

[2] Microwave Assisted, Silica Gel Mediated, Solvent Free, Michael-Addition of Aryl Methyl Ketones with Chalcones for the Synthesis of 1,3,5-triarylpentane-1,5-diones. Journal of the Mexican Chemical Society (SciELO). Available at:[Link]

-

[3] Ceylan, M., & Gezegen, H. (2008). Preparation of 1,5-Diketones by Addition of Cyclohexanone to Chalcones under Solvent-free Phase Transfer Catalyst Condition. TÜBİTAK Academic Journals (Turkish Journal of Chemistry). Available at:[Link]

-

[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 4384195, 2-Methyl-1,3,5-triphenyl-1,5-pentanedione. Available at:[Link]

-

[4] Tanaka, K., & Toda, F. (2000). Solvent-Free Organic Synthesis. Chemical Reviews, 100(3), 1025-1074. Available at:[Link]

Sources

- 1. 2-Methyl-1,3,5-triphenyl-1,5-pentanedione | C24H22O2 | CID 4384195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Microwave Assisted, Silica Gel Mediated, Solvent Free, Michael-Addition of Aryl Methyl Ketones with Chalcones for the Synthesis of 1,3,5-triarylpentane-1,5-diones [scielo.org.mx]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Advanced Catalytic Systems for the Synthesis of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione via Michael Addition

Executive Summary

The synthesis of highly functionalized 1,5-diketones, such as 2-Methyl-1,3,5-triphenyl-1,5-pentanedione (CAS: 10226-00-3)[1], is a critical transformation in modern drug development. These architectures serve as privileged precursors for the downstream assembly of bioactive 4H-pyrans, piperidines, and complex cyclohexenones[2]. The core synthetic strategy relies on the Michael addition of propiophenone (or its enol derivatives) to chalcone (1,3-diphenyl-2-propen-1-one)[3]. This application note details the mechanistic causality, catalyst selection, and self-validating experimental protocols required to achieve high-yielding, stereoselective syntheses of this target molecule.

Mechanistic Causality & Catalyst Selection

The direct base-catalyzed condensation of propiophenone and chalcone is thermodynamically challenging. Standard homogeneous base catalysis often leads to competing side reactions, including retro-Michael fragmentation, self-aldol condensation of the ketone, and poor diastereocontrol at the newly formed C2 and C3 stereocenters[4]. To circumvent these traps, two advanced catalytic paradigms are employed:

-

Asymmetric Phase-Transfer Catalysis (PTC): Utilizing chiral quaternary ammonium salts, such as N-(9-anthracenylmethyl)dihydrocinchonidinium bromide, in a biphasic system (toluene/aqueous KOH) enables exquisite enantio- and diastereocontrol[4]. Causality: The bulky chiral cation extracts the enolate into the organic phase, forming a tight ion-pair. The rigid anthracenyl pocket shields one face of the nucleophile, dictating a highly ordered transition state during the conjugate addition[4]. Furthermore, substituting propiophenone with its trimethylsilyl enol ether drastically accelerates the reaction and suppresses aldol byproducts[4].

-

Solvent-Free Solid-Base Catalysis: For scalable, racemic syntheses, solvent-free conditions utilizing solid bases (e.g., Ba(OH)₂ or phase-transfer catalysts without solvent) provide a green chemistry alternative[2]. Causality: The absence of a bulk solvent increases the effective molarity of the reactants, driving the kinetics of the Michael addition forward while minimizing solvated transition states that lead to unwanted polymerization[2].

Mechanistic pathway of the asymmetric phase-transfer-catalyzed Michael addition.

Comparative Efficacy of Catalytic Systems

To guide protocol selection, the quantitative performance metrics of the primary catalytic systems are summarized below. Data reflects optimized conditions for the propiophenone-chalcone coupling[4],[2].

| Catalytic System | Nucleophile Precursor | Reaction Conditions | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (%) |

| Chiral Quaternary Ammonium Salt (PTC) | Propiophenone | Toluene / 50% aq. KOH, -20 °C | 70–85 | ~ 80:20 | Up to 80 |

| Chiral Quaternary Ammonium Salt (PTC) | Silyl Enol Ether of Propiophenone | Toluene / 50% aq. KOH, -20 °C | 85–95 | > 90:10 | > 90 |